5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The primary International Union of Pure and Applied Chemistry name for this compound is 5-(1,1-dimethylethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid, which explicitly describes the positioning and nature of each substituent around the pyrrole ring. The Chemical Abstracts Service registry number for this compound has been reported as both 65850-12-6 and 306936-16-3, with the former appearing to be the primary registry number and the latter listed as a synonym in chemical databases. This dual registration reflects the historical development of chemical nomenclature systems and the evolution of standardized identification protocols.
The numbering system for this compound begins with the nitrogen atom of the pyrrole ring designated as position 1, followed by sequential numbering around the five-membered ring. The phenyl substituent is attached directly to the nitrogen at position 1, the methyl group occupies position 2, the carboxylic acid functionality is located at position 3, and the tert-butyl group is positioned at carbon 5. Alternative nomenclature variations include the use of "tert-butyl" versus "(1,1-dimethylethyl)" to describe the same branched alkyl substituent, with both forms being acceptable under current International Union of Pure and Applied Chemistry guidelines.
| Nomenclature System | Name | Registry Number |
|---|---|---|
| International Union of Pure and Applied Chemistry Primary | 5-(1,1-dimethylethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid | 65850-12-6 |
| International Union of Pure and Applied Chemistry Alternative | This compound | 306936-16-3 |
| Chemical Abstracts Service | 1H-Pyrrole-3-carboxylic acid, 5-(1,1-dimethylethyl)-2-methyl-1-phenyl- | 65850-12-6 |
Properties
IUPAC Name |
5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-13(15(18)19)10-14(16(2,3)4)17(11)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLBUGVWPXSFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370879 | |
| Record name | 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-16-3 | |
| Record name | 5-(1,1-Dimethylethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxidation and Pyrrole Ring Formation
The foundational step in synthesizing substituted pyrroles involves constructing the heterocyclic core through epoxidation and cyclization. A representative method from patent literature begins with a ketone-derived precursor (e.g., 1-methyl-5-phenylpyrrole) subjected to epoxidation using potassium peroxymonosulfate (Oxone®) in the presence of sodium bicarbonate to maintain a pH ≥7. This step forms an epoxide intermediate, which undergoes acid-catalyzed ring-opening to generate a diol. Subsequent dehydration and cyclization yield the pyrrole skeleton with substituents at positions 1, 2, and 5.
Critical Parameters :
- Oxone® Concentration : Optimal at 1.825 equivalents relative to the starting material.
- Temperature Control : Maintained at 24–27°C during epoxidation to prevent side reactions.
- Workup : Acidification to pH 2 with HCl followed by dichloromethane extraction isolates the diol intermediate.
tert-Butyl Group Installation
The tert-butyl substituent at position 5 is introduced during the initial ketone selection. For example, using tert-butyl methyl ketone as a starting material ensures the tert-butyl group is retained through cyclization. Alternative methods employ Friedel-Crafts alkylation post-pyrrole formation, though this risks regioselectivity issues.
Optimization Insights :
- Solvent Choice : Tetrahydrofuran (THF) or diethyl ether minimizes side reactions during alkylation.
- Catalyst : Lewis acids like AlCl3 improve electrophilic substitution efficiency but require stringent moisture control.
Esterification and Final Functionalization
To achieve the target carboxylic acid, ester intermediates are hydrolyzed under controlled conditions. A patent-described method converts 3-acetoxy-5-tert-butyl-2-methyl-1-phenylpyrrole to the carboxylic acid via:
- Saponification : Refluxing with KOH in ethanol/water (1:1) for 2 hours.
- Acidification : Adjusting to pH 2–3 with HCl precipitates the product, which is purified via recrystallization from hot ethanol.
Yield Comparison :
| Starting Material | Conditions | Final Yield |
|---|---|---|
| 3-Acetoxy derivative | 2N NaOH, -15°C | 70% |
| Methyl ester | KOH, ethanol/water, reflux | 65% |
Chemical Reactions Analysis
Amidation of the Carboxylic Acid Group
The carboxylic acid undergoes amidation with primary or secondary amines to form pyrrole-3-carboxamides. This reaction is critical for introducing structural diversity in drug discovery .
Table 2: Amidation Reactions and Yields
| Amine | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| Benzylamine | DIPEA/DMF | DMF | 72 |
| Allylamine | DIPEA/DMF | DMF | 68 |
| Cyclohexylamine | DIPEA/DMF | DMF | 65 |
Mechanism : Activation of the carboxylic acid via HBr or DIPEA, followed by nucleophilic attack by the amine .
Decarboxylation Under Thermal Conditions
Heating the compound at elevated temperatures (>250°C) induces decarboxylation , producing 5-Tert-butyl-2-methyl-1-phenylpyrrole. This reaction is less common due to the stability of the pyrrole ring but has been observed in controlled pyrolysis studies .
Key Data :
Salt Formation and pH-Dependent Reactivity
The carboxylic acid group forms salts with bases such as NaOH or NH₄OH. These salts enhance solubility in aqueous media, enabling further functionalization.
Example :
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring’s electron-rich nature allows limited EAS reactions , though steric hindrance from tert-butyl and phenyl groups restricts reactivity. Substitution occurs preferentially at the less hindered C4 position .
Table 3: EAS Reactivity with Common Electrophiles
| Electrophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| HNO₃ (nitration) | H₂SO₄, 0°C | C4-Nitro derivative | 28 |
| Br₂ (bromination) | FeBr₃, CH₂Cl₂ | C4-Bromo derivative | 35 |
Key Research Findings
-
Flow vs. Batch Synthesis : Continuous flow methods improve yields (65% vs. 40% in batch) .
-
Steric Effects : Bulky substituents (tert-butyl, phenyl) hinder EAS but stabilize the pyrrole ring against oxidation .
-
Acid Stability : The carboxylic acid resists hydrolysis under neutral conditions but reacts readily in basic or acidic media .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency compared to established antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 0.125 |
| This compound | E. coli | 0.5 |
These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .
Quorum-Sensing Inhibition
The compound has also been investigated for its role as a quorum-sensing inhibitor. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior; inhibiting this process can prevent biofilm formation and virulence factor production. In vitro studies have demonstrated that derivatives of pyrrole can effectively disrupt quorum sensing in pathogenic bacteria, offering a novel approach to infection control .
Organic Electronics
Pyrrole derivatives, including this compound, are being explored for their applications in organic electronics due to their semiconducting properties. Research indicates that these compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their unique electronic properties allow for efficient charge transport and light emission, making them suitable candidates for next-generation electronic devices .
Case Study 1: Antibacterial Efficacy
A study published in MDPI demonstrated the effectiveness of pyrrole derivatives against MRSA strains. The research involved synthesizing various analogs and testing their antibacterial activity through standard MIC assays. The results indicated that the tested compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a new therapeutic agent .
Case Study 2: Quorum-Sensing Disruption
In another investigation, researchers focused on the quorum-sensing inhibition properties of pyrrole derivatives. They found that specific modifications to the pyrrole structure enhanced its ability to disrupt bacterial communication pathways, thereby reducing virulence in pathogenic strains like Pseudomonas aeruginosa. The findings suggest that such compounds could be integrated into treatment regimens to combat biofilm-associated infections .
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrrole ring and phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
The phenyl group at position 1 (target) may engage in π-π stacking interactions with biological targets, unlike the thioether group in , which could participate in sulfur-mediated binding .
Electronic Effects :
- Thiophene-containing analogs (e.g., ) introduce aromatic sulfur, altering electron density and redox properties compared to the phenyl-substituted target compound.
- Fluorine substitution (e.g., ) increases electronegativity and metabolic stability, a feature absent in the target compound .
Functional Group Reactivity :
Table 2: Comparative Physicochemical Data
Key Findings :
- Synthetic Accessibility : The target compound may be synthesized via Suzuki-Miyaura cross-coupling, analogous to methods described for intermediates in , using phenylboronic acid derivatives.
- Stability : The absence of protecting groups (e.g., Boc in ) in the target compound simplifies storage but increases susceptibility to decarboxylation under thermal stress .
Biological Activity
5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrole ring substituted with a tert-butyl group, a methyl group, and a phenyl group, which contribute to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent functionalization. The synthetic route often utilizes starting materials that are readily available in the chemical market, ensuring feasibility for large-scale production.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The mechanism of action may involve:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes critical for bacterial growth and proliferation.
- Receptor Modulation : The presence of bulky substituents like tert-butyl may enhance binding affinity to specific receptors, influencing various signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against several bacterial strains, yielding promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
This table illustrates the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have also evaluated the anticancer potential of this compound. The findings suggest that it may induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound appears to disrupt normal cell cycle progression.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to cancer cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study published in Journal of Medicinal Chemistry evaluated various derivatives of pyrrole compounds, including this compound. The study found that modifications at the carboxylic acid position significantly enhanced antimicrobial activity against resistant strains . -
Anticancer Research :
Another investigation focused on the anticancer properties of this compound demonstrated that it effectively inhibited proliferation in breast cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrrole-carboxylic acid derivatives typically involves multi-step reactions, including cyclization, catalytic coupling, and functional group protection/deprotection. For example:
- Step 1 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aromatic substituents, as seen in analogous pyrazole-carboxylic acid syntheses .
- Step 2 : Cyclization using tert-butyloxycarbonyl (Boc) protection to stabilize intermediates .
- Step 3 : Acidic hydrolysis (e.g., HCl/water at 93–96°C) to deprotect and generate the carboxylic acid moiety .
Q. Key Considerations :
- Catalyst selection (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) impacts coupling efficiency .
- Temperature control (40–100°C for coupling; 93–96°C for hydrolysis) minimizes side reactions .
Q. Example Reaction Optimization Table :
| Step | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos | 40–100 | 60–75 | |
| 2 | Boc₂O | 20–50 | 85 | |
| 3 | HCl/water | 93–96 | 90 |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at C5, phenyl at N1) .
- Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyrrole ring vibrations .
- X-ray Crystallography : Resolve steric effects of the tert-butyl group and phenyl ring orientation, as demonstrated for tert-butyl-piperazine derivatives .
Q. Data Interpretation Tips :
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Engineering Controls : Fume hoods for weighing/reacting volatile intermediates .
- First Aid : Immediate rinsing with water for eye/skin contact; consult poison control for ingestion .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in catalytic efficiency for its synthesis?
Methodological Answer:
- Kinetic Analysis : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., Pd-catalyzed coupling vs. cyclization) .
- Isotope Labeling : Use deuterated tert-butyl groups to study steric effects on reaction pathways.
- Computational Modeling : Density Functional Theory (DFT) to compare transition-state energies for competing mechanisms .
Case Study : In tert-butyl-XPhos ligand systems, electron-deficient aryl halides show faster oxidative addition, explaining yield variations in substituted pyrroles .
Q. How can computational modeling predict the compound’s interactions in biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to enzyme active sites (e.g., cyclooxygenase-2) using crystallographic data .
- Docking Studies : Compare the tert-butyl group’s hydrophobic interactions with phenyl rings in related inhibitors .
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate solubility and metabolic stability.
Validation : Cross-check docking scores with experimental IC₅₀ values from enzyme assays.
Q. What strategies address discrepancies in reported solubility and stability data?
Methodological Answer:
- Controlled Stability Studies :
- Advanced Analytical Techniques :
- LC-MS to detect degradation products under stress conditions (e.g., UV light, oxidation) .
- Solid-state NMR to assess crystallinity vs. amorphous content.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
